molecular formula C10H11NO B1343832 2,3-Dimethyl-1H-indol-5-ol CAS No. 36729-22-3

2,3-Dimethyl-1H-indol-5-ol

Cat. No.: B1343832
CAS No.: 36729-22-3
M. Wt: 161.2 g/mol
InChI Key: WNQDMVUJDKZHEC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indol-5-ol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

2,3-Dimethyl-1H-indol-5-ol serves as a precursor in the synthesis of various biologically active derivatives. For instance, Avdeenko et al. (2020) have synthesized new derivatives of 2,3-dimethylindole, demonstrating potential biological activities such as glutamyl endopeptidase II inhibition and insulysin inhibition, which could have implications for the treatment of phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020). These findings suggest the versatility of this compound derivatives in medicinal chemistry, particularly in the discovery of new therapeutic agents.

Metal Complex Formation and Antimicrobial Activity

This compound is also significant in the formation of metal complexes with potential antimicrobial properties. Al‐Hamdani and Al Zoubi (2015) reported the synthesis of new tridentate ligand complexes with Ni(II), Pt(IV), and other metals, showcasing octahedral, square planar, and tetrahedral geometries. These complexes exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria (Al‐Hamdani & Al Zoubi, 2015). This research highlights the potential of this compound in the development of new antimicrobial agents through coordination chemistry.

Contribution to Heterocyclic Chemistry

The application of this compound extends to heterocyclic chemistry, where its derivatives are utilized in synthesizing compounds with novel structures and properties. For example, Ramadan et al. (2019) explored the synthesis of novel 1,3-dioxolanes linked to the N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, demonstrating moderate inhibitory activity against Candida albicans. These results illustrate the compound's utility in generating new chemical entities with potential applications in antifungal therapy (Ramadan, Rasheed, & El Ashry, 2019).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are being deployed in traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . This makes the synthesis of indoles both highly topical and necessary .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-1H-indol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by moderate inhibitory activity, with IC50 values ranging from 96.4 to 40.6 μM . Additionally, indole derivatives can bind to multiple receptors, influencing various biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit pro-inflammatory cytokines and chemokines, reducing inflammation and liver injuries . The specific impact of this compound on these cellular processes remains to be further investigated.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. Indole derivatives can bind to high-affinity receptors, influencing their activity and downstream signaling pathways . For instance, the binding of this compound to α-glucosidase results in enzyme inhibition, affecting carbohydrate metabolism . Additionally, indole derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Indole derivatives are known for their stability and resistance to degradation In vitro and in vivo studies have shown that indole derivatives can maintain their biological activity over extended periods . The stability and degradation of this compound in different experimental conditions need to be explored to understand its temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses leading to increased biological activity . High doses of indole derivatives can also result in toxic or adverse effects . For instance, excessive doses of indole derivatives have been associated with liver toxicity and other adverse reactions . The threshold effects and toxicities of this compound at different dosages need to be systematically studied in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives can be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated and other modified products . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, indole derivatives can influence metabolic flux and metabolite levels by modulating enzyme activities and gene expression

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Indole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation . For example, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentrations . The distribution of this compound within different tissues and its effects on cellular localization need to be investigated to understand its pharmacokinetics fully.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can accumulate in the nucleus, influencing gene expression and other nuclear processes . The subcellular localization of this compound and its effects on cellular function need to be explored to understand its mechanism of action fully.

Properties

IUPAC Name

2,3-dimethyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-7(2)11-10-4-3-8(12)5-9(6)10/h3-5,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQDMVUJDKZHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethyl-5-methoxyindole (175 mg, 1 mmol), (J. Chem. Soc. 1957, 3175-3180) in methylene (5 ml) cooled at −60° C. was added boron tribromide (210 μl, 2.2 mmol) dropwise. After completion of addition, the mixture was left to warm up to ambient temperature and was stirred for 1 hour. Water was added and the pH was adjusted to 6 with 2N sodium hydroxide. The mixture was extracted with ethyl acetate and the organic layer was separated, washed with brine, dried (MgSO4) and evaporated to give 2,3-dimethyl-5-hydroxyindole (124 mg, 77%).
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